Technical Guide: Pentafluorophenylpropylmethyldichlorosilane
Technical Guide: Pentafluorophenylpropylmethyldichlorosilane
Topic: PENTAFLUOROPHENYLPROPYLMETHYLDICHLOROSILANE CAS number Content Type: In-depth Technical Guide
CAS 1220126-66-8 | High-Selectivity Fluorinated Silane[1]
Executive Summary & Chemical Identity
Pentafluorophenylpropylmethyldichlorosilane (CAS 1220126-66-8 ) is a specialized organosilane coupling agent featuring a fluorinated aromatic ring linked to a reactive dichlorosilane head via a propyl spacer.[1] Unlike standard alkyl or phenyl silanes, the electron-deficient pentafluorophenyl (PFP) group imparts unique selectivity in chromatographic separations and extreme hydrophobicity in surface engineering.
This guide details the physicochemical properties, synthesis, reaction mechanisms, and validated protocols for deploying this silane in high-performance liquid chromatography (HPLC) stationary phase manufacturing and advanced surface modification.
Chemical Identity Table
| Property | Data |
| CAS Number | 1220126-66-8 |
| Chemical Formula | C₁₀H₉Cl₂F₅Si |
| Molecular Weight | 323.16 g/mol |
| IUPAC Name | Dichloro(methyl)[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 128-129°C @ 20 mmHg |
| Density | 1.378 g/mL (25°C) |
| Refractive Index | 1.453 |
| Hydrolytic Sensitivity | High (Rapidly evolves HCl upon contact with moisture) |
Synthesis & Manufacturing
The synthesis of Pentafluorophenylpropylmethyldichlorosilane is achieved via platinum-catalyzed hydrosilylation . This process ensures the regioselective addition of methyldichlorosilane across the double bond of allylpentafluorobenzene.
Reaction Pathway
The reaction typically utilizes Karstedt’s catalyst (Pt(0)-divinyltetramethyldisiloxane complex) to prevent the formation of isomeric byproducts. The propyl linker is critical; it isolates the silicon atom from the strong electron-withdrawing effects of the perfluorinated ring, thereby stabilizing the Si-C bond against hydrolytic cleavage.
Figure 1: Platinum-catalyzed synthesis via hydrosilylation of allylpentafluorobenzene.[2]
Mechanism of Action: Surface Silanization
The primary application of CAS 1220126-66-8 is the functionalization of silica surfaces (chromatographic beads or glass substrates). The methyldichloro functionality allows for the formation of a robust siloxane network or "polymeric" bonding, distinct from the monolayers formed by monochloro silanes.
Step-by-Step Bonding Mechanism
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Hydrolysis: In the presence of trace water, the Si-Cl bonds hydrolyze to form reactive silanols (Si-OH), releasing HCl.
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Condensation: The silane silanols react with surface silanols on the substrate (and potentially with each other), forming stable siloxane (Si-O-Si) bridges.
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Curing: Thermal treatment drives the reaction to completion, crosslinking the layer and removing residual water.
Chromatographic Selectivity (The "Fluoro-Flash")
In HPLC, the PFP phase offers orthogonal selectivity to C18 phases.
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Interactions: The electron-deficient fluorine ring acts as a strong -acceptor, retaining electron-rich analytes (e.g., aromatics, nitro-compounds). -
Dipole-Dipole: Strong dipoles allow separation of polar compounds.
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Shape Selectivity: The rigid planar ring structure discriminates between positional isomers (e.g., ortho, meta, para).
Figure 2: Mechanism of silanization and subsequent analyte interaction on silica.
Experimental Protocol: Surface Modification
Directive: This protocol uses anhydrous conditions to prevent bulk polymerization of the dichlorosilane before it reaches the surface. A base (pyridine) is required to neutralize the evolved HCl.
Materials Required
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Silane: Pentafluorophenylpropylmethyldichlorosilane (CAS 1220126-66-8).[1]
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Substrate: Activated Silica Gel (HPLC grade) or Glass slides (Piranha cleaned).
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Solvent: Anhydrous Toluene (dried over molecular sieves).
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Scavenger: Anhydrous Pyridine or Imidazole.
Step-by-Step Methodology
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Substrate Activation:
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Dry the silica substrate at 120°C under vacuum for 4 hours to remove physisorbed water while retaining surface silanols.
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Reaction Setup:
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In a glovebox or under dry nitrogen, prepare a 2% (v/v) solution of the silane in anhydrous toluene.
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Add 1.1 equivalents of pyridine relative to the silane (to neutralize HCl).
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Silanization:
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Immerse the substrate in the solution.
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Reflux at 110°C for 4–6 hours (for silica gel) or incubate at room temperature for 24 hours (for delicate substrates).
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Note: The dichlorosilane functionality may form vertical polymerization (building thickness) if trace water is present. Maintain strict anhydrous conditions for monolayer control.
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Washing & Curing:
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Decant the reaction mixture.
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Wash sequentially with Toluene
Methanol Dichloromethane (3x each). -
Cure the substrate in an oven at 100°C for 1 hour to finalize Si-O-Si bond formation.
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Applications in Drug Development & Research
The unique properties of CAS 1220126-66-8 drive its use in critical separation and material challenges.
| Application Field | Specific Use Case | Mechanism |
| HPLC / UHPLC | Separation of Taxanes, Steroids, and Halogenated Drugs | PFP phases separate compounds that co-elute on C18 by leveraging electron-donor/acceptor interactions. |
| Metabolomics | Analysis of Isobaric Metabolites | High shape selectivity distinguishes between positional isomers of metabolites. |
| Surface Engineering | Oleophobic Coatings | The low surface energy of the C6F5 group repels both water and oils, useful for anti-fouling medical devices. |
| Synthesis | Fluoro-Silicone Precursors | Intermediate for synthesizing specialized fluorinated silicone elastomers with high chemical resistance. |
Safety & Handling (HCl Evolution)
Warning: Chlorosilanes release hydrogen chloride (HCl) gas immediately upon contact with moisture.
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Engineering Controls: Always handle in a fume hood or glovebox.
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PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
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Storage: Store under nitrogen or argon in a cool, dry place. Moisture ingress will degrade the reagent, turning it cloudy (polymerization).
References
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Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure).[3]
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Smolecule. Pentafluorophenylpropylmethyldichlorosilane Product Data (CAS 1220126-66-8).[1]Link
- Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.
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Daken Chemical. Material Safety Data Sheet: CAS 1220126-66-8.[3]Link
- Przybyciel, M. (2006).
